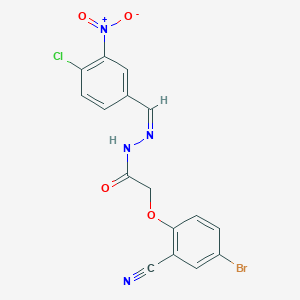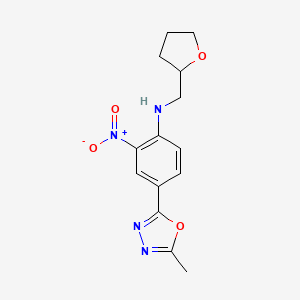
2,3-dihydroxy-N,N,N',N'-tetramethylsuccinamide
Descripción general
Descripción
2,3-dihydroxy-N,N,N',N'-tetramethylsuccinamide, also known as TMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMS is a chelating agent that has the ability to form stable complexes with metal ions, making it a valuable tool in various fields of research, including biochemistry, medicine, and environmental science.
Aplicaciones Científicas De Investigación
Optical Resolution of Complex Compounds
Research by Toda et al. (1988) focused on the efficient optical resolution of complex compounds like 2,2′-Dihydroxy-1,1′-binaphthyl using novel chiral host compounds derived from tartaric acid, including a variant of 2,3-dihydroxy-N,N,N',N'-tetramethylsuccinamide. This study highlights the application of such compounds in resolving enantiomers, a crucial process in chemistry and pharmaceuticals (Toda, Tanaka, Nassimbeni, & Niven, 1988).
Ring Fission of Succinic Anhydrides
Galust'yan, Levkovich, and Abdullaev (2000) studied the interaction of α-tetrahydrofurylsuccinic anhydride with amines, demonstrating how ring fission occurs in unsymmetrically-substituted succinic anhydrides. This research contributes to understanding the chemical behavior of compounds related to 2,3-dihydroxy-N,N,N',N'-tetramethylsuccinamide (Galust'yan, Levkovich, & Abdullaev, 2000).
Conformational Analysis
Vargas et al. (2000) conducted a conformational analysis of N,N,N',N'-tetramethylsuccinamide, providing insights into the structural behavior and stability of such compounds. This study is significant for understanding the molecular properties of related substances (Vargas, Garza, Dixon, & Hay, 2000).
Protein Thiolation and Conjugation
Research by Carlsson, Drevin, and Axén (1978) on protein thiolation and reversible protein-protein conjugation using N-succinimidyl 3-(2-pyridyldithio)propionate demonstrates the potential application of similar compounds in biochemistry and molecular biology (Carlsson, Drevin, & Axén, 1978).
Antibody Conjugation
Safavy et al. (1997) explored the conjugation of unprotected trisuccin, including N-[tris[2-[(N-hydroxyamino)carbonyl]ethyl]methyl]succinamic acid, to monoclonal antibodies, indicating the relevance of such compounds in therapeutic antibody development (Safavy, Sanders, Qin, & Buchsbaum, 1997).
Aza-Payne Rearrangement
Ibuka's (1998) study on the aza-Payne rearrangement of N-activated 2-aziridinemethanols highlights the chemical transformations related to compounds like 2,3-dihydroxy-N,N,N',N'-tetramethylsuccinamide, crucial for synthetic chemistry applications (Ibuka, 1998).
Synthesis of Enantiomerically Pure Compounds
Thiemann et al. (2005) conducted research on the synthesis of enantiomerically pure dissymmetric 2,2'-disubstituted9,9'-spirobifluorenes using 2,3-dihydroxy-N,N,N',N'-tetramethylsuccinamide derivatives, emphasizing its importance in the creation of stereochemically complex structures (Thiemann, Piehler, Haase, Saak, & Lützen, 2005).
Glycoside Bond Synthesis
Hou and Lowary (2009) described the use of 2,3-anhydrosugars in glycoside bond synthesis, relevant for understanding the chemical behavior of structurally similar compounds to 2,3-dihydroxy-N,N,N',N'-tetramethylsuccinamide in carbohydrate chemistry (Hou & Lowary, 2009).
Complexation Studies
Rao et al. (2000) studied the complexation of Eu(III) with N,N,N',N'-alkyl-substituted diamides, including tetramethylsuccinamide, in organic solvents. This research is crucial for understanding metal-ligand interactions in coordination chemistry (Rao, Zanonato, Bernardo, & Bismondo, 2000).
Propiedades
IUPAC Name |
2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-9(2)7(13)5(11)6(12)8(14)10(3)4/h5-6,11-12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYDYHRBODKVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C(C(=O)N(C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-Tetramethyltartramide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide](/img/structure/B5916935.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5916950.png)


![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide](/img/structure/B5916973.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide](/img/structure/B5916978.png)
![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5916983.png)


![1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917006.png)

![1-(3-methyl-2-buten-1-yl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5917010.png)
![N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5917021.png)
![9-(4-morpholinylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917028.png)